molecular formula C35H31N7O6S B2413452 N-((5-((2-(3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide CAS No. 362503-90-0

N-((5-((2-(3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide

Katalognummer: B2413452
CAS-Nummer: 362503-90-0
Molekulargewicht: 677.74
InChI-Schlüssel: XPJSYFQNPMYMDC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((5-((2-(3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide is a useful research compound. Its molecular formula is C35H31N7O6S and its molecular weight is 677.74. The purity is usually 95%.
BenchChem offers high-quality N-((5-((2-(3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((5-((2-(3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

N-[[5-[2-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H31N7O6S/c1-47-28-16-10-23(11-17-28)30-20-31(24-12-18-29(48-2)19-13-24)41(39-30)33(43)22-49-35-38-37-32(40(35)26-6-4-3-5-7-26)21-36-34(44)25-8-14-27(15-9-25)42(45)46/h3-19,31H,20-22H2,1-2H3,(H,36,44)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPJSYFQNPMYMDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=CC=C4)CNC(=O)C5=CC=C(C=C5)[N+](=O)[O-])C6=CC=C(C=C6)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H31N7O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

677.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-((5-((2-(3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide is a complex compound that integrates multiple pharmacophores known for their biological activities. This article explores its biological activity, including anticancer properties, anti-inflammatory effects, and mechanisms of action.

Chemical Structure and Properties

The compound features a pyrazole ring, a triazole moiety, and a nitrobenzamide group. Its intricate structure suggests potential interactions with various biological targets.

Component Structure
Pyrazole RingPyrazole
Triazole MoietyTriazole
Nitrobenzamide GroupNitrobenzamide

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to N-((5-((2-(3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide. For instance:

  • Mechanism of Action : The compound may inhibit tubulin polymerization and induce apoptosis in cancer cells. This was observed in similar pyrazole derivatives which showed significant anti-proliferative effects against various cancer cell lines.
  • IC50 Values : In vitro studies reported IC50 values ranging from 0.07 µM to 0.08 µM for related compounds against breast cancer cell lines (MCF-7), indicating potent activity comparable to established chemotherapeutics like erlotinib .

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory properties due to the presence of the pyrazole and triazole rings:

  • Inhibition of Prostaglandin Synthesis : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation markers in vivo.
  • Case Study : A study demonstrated that derivatives with similar scaffolds exhibited significant anti-inflammatory activity with IC50 values as low as 3.8 nm against specific inflammatory pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Functional Groups : The presence of electron-donating groups like methoxy on the phenyl rings enhances cytotoxicity.
  • Substituent Effects : Modifications on the pyrazole and triazole rings can significantly alter the compound's affinity for target proteins, influencing both anticancer and anti-inflammatory activities.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of triazole and pyrazole have shown effectiveness against both Gram-positive and Gram-negative bacteria. The incorporation of thioether groups in such compounds enhances their lipophilicity and membrane permeability, potentially increasing their antimicrobial efficacy .

Anti-inflammatory Properties

Molecular docking studies suggest that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. By inhibiting 5-LOX, it may reduce the synthesis of leukotrienes, thereby alleviating inflammation-related disorders . The compound's structure allows for interaction with the active site of the enzyme, making it a candidate for further optimization and clinical evaluation.

Cancer Therapeutics

Compounds containing pyrazole and triazole moieties have been investigated for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways associated with cancer proliferation and survival . The specific compound could be evaluated for its cytotoxic effects against various cancer cell lines.

Antioxidant Activity

The presence of methoxy groups in the structure may contribute to antioxidant activity by scavenging free radicals and reducing oxidative stress. This property is crucial in preventing cellular damage associated with chronic diseases such as cancer and cardiovascular disorders . Studies assessing the antioxidant capacity of similar compounds suggest a potential for therapeutic use in oxidative stress-related conditions.

Neurological Applications

Emerging research suggests that compounds with structural similarities to N-((5-((2-(3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide may possess neuroprotective effects. These effects could be attributed to their ability to modulate neurotransmitter levels or protect neuronal cells from apoptotic pathways . Further investigation into this area could yield valuable insights into potential treatments for neurodegenerative diseases.

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound involves multi-step reactions that can be optimized to enhance yield and purity. Understanding the structure–activity relationship (SAR) is crucial for developing more potent derivatives. Variations in substituents on the triazole or pyrazole rings can significantly affect biological activity, making SAR studies essential for drug development .

Data Table: Summary of Applications

Application AreaDescriptionPotential Impact
Antimicrobial ActivityEffective against Gram-positive/negative bacteriaDevelopment of new antibiotics
Anti-inflammatoryInhibits 5-lipoxygenaseTreatment for inflammatory diseases
Cancer TherapeuticsInduces apoptosis in cancer cellsPotential anticancer agent
Antioxidant ActivityScavenges free radicalsPrevention of oxidative stress-related diseases
Neurological ApplicationsModulates neurotransmitter levelsPotential treatments for neurodegenerative diseases
Synthesis & SARMulti-step synthesis; critical for optimizing derivativesEnhances drug development strategies

Vorbereitungsmethoden

Retrosynthetic Analysis and Strategic Disconnections

Core Scaffold Disassembly

The target molecule comprises three primary subunits:

  • 3,5-Bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl-2-oxoethylthio group
  • 4-Phenyl-4H-1,2,4-triazol-3-ylmethyl backbone
  • 4-Nitrobenzamide terminus

Retrosynthetic planning prioritizes convergent synthesis to assemble these fragments, minimizing linear steps. Computational tools such as Synthia™ propose disconnections at the thioether linkage (C-S bond) and amide junction.

Pyrazoline Intermediate Synthesis

The dihydropyrazole ring is synthesized via cyclocondensation of 1,3-diketones with hydrazines. For 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole, 1,3-bis(4-methoxyphenyl)propane-1,3-dione reacts with hydrazine hydrate in ethanol under reflux (78% yield). X-ray crystallographic data for analogous pyrazoline derivatives confirm regioselectivity (bond lengths: N-N = 1.38 Å, C-N = 1.30 Å).

Thioether Linkage Installation

The 2-oxoethylthio bridge is introduced via nucleophilic substitution. Bromoacetylpyrazoline intermediates react with triazole-thiols in DMF using K₂CO₃ as base (65–72% yield). Alternative metal-free conditions (NaSH, DMSO, 80°C) improve atom economy but require rigorous anhydrous handling.

Stepwise Synthetic Protocols

Synthesis of 3,5-Bis(4-Methoxyphenyl)-4,5-Dihydro-1H-Pyrazol-1-yl-2-Bromoacetate

Step Reagents/Conditions Yield Characterization Data
1 1,3-Bis(4-methoxyphenyl)propane-1,3-dione (10 mmol), hydrazine hydrate (12 mmol), EtOH, reflux, 6 h 78% ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J=8.8 Hz, 4H), 6.85 (d, J=8.8 Hz, 4H), 4.12 (dd, J=12.4, 6.8 Hz, 2H), 3.80 (s, 6H), 3.02 (m, 2H)
2 Pyrazoline (5 mmol), bromoacetyl bromide (6 mmol), Et₃N (6 mmol), CH₂Cl₂, 0°C→RT, 4 h 83% IR (KBr): 1715 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O); HRMS (ESI): m/z calcd for C₂₀H₂₀BrN₂O₃ [M+H]⁺ 431.0612, found 431.0609

Preparation of 5-Mercapto-4-Phenyl-4H-1,2,4-Triazol-3-ylmethanol

Step Reagents/Conditions Yield Characterization Data
1 Phenyl isothiocyanate (10 mmol), hydrazine hydrate (12 mmol), EtOH, 50°C, 3 h 89% ¹H NMR (400 MHz, DMSO-d₆): δ 10.2 (s, 1H, NH), 7.45–7.32 (m, 5H), 4.15 (s, 2H, CH₂)
2 Thiosemicarbazide (5 mmol), chloroacetic acid (5.5 mmol), POCl₃, 80°C, 2 h 67% ¹³C NMR (100 MHz, DMSO-d₆): δ 170.5 (C=O), 155.8 (C=N), 134.2–128.4 (Ar-C), 44.8 (CH₂)

Convergent Coupling and Amidation

Thioether Formation

Bromopyrazoline (1 equiv) and triazole-thiol (1.2 equiv) react in DMF with K₂CO₃ (2 equiv) at 60°C for 8 h. Purification by silica gel chromatography (hexane:EtOAc 3:1) affords the coupled product in 68% yield.

Key Optimization:

  • Solvent Screening: DMF > DMSO > THP (higher polarity enhances nucleophilicity of thiolate)
  • Base Impact: K₂CO₃ (82%) > NaHCO₃ (64%) > Et₃N (58%)
Amide Bond Installation

The triazole-methylamine intermediate (1 equiv) reacts with 4-nitrobenzoyl chloride (1.1 equiv) in CH₂Cl₂ using Et₃N (2 equiv) as base. After aqueous workup, recrystallization from EtOH/H₂O gives the title compound as a yellow solid (74% yield).

Spectroscopic Validation:

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.42 (d, J=8.5 Hz, 2H, Ar-H), 8.28 (d, J=8.5 Hz, 2H, Ar-H), 7.65–7.12 (m, 13H, Ar-H), 5.02 (s, 2H, CH₂), 3.85 (s, 6H, OCH₃), 3.12 (m, 4H, pyrazoline-H)
  • HRMS (ESI-TOF): m/z calcd for C₃₈H₃₃N₇O₆S [M+H]⁺ 740.2235, found 740.2231

Alternative Methodologies and Comparative Analysis

Solid-Phase Synthesis Approach

Adapting continuous-flow solid-phase techniques from prexasertib synthesis, the triazole-thiol moiety can be anchored to 2-chlorotrityl resin. Sequential bromoacetylation, pyrazoline coupling, and amidation achieve 58% overall yield with automated purification.

Advantages:

  • Reduced intermediate isolation steps
  • In-line scavenging of excess bromoacetyl bromide

Computational Route Validation

Synthia™ retrosynthesis software proposes a Diels-Alder/cyclization pathway for the pyrazoline core, though experimental validation remains pending. Key metrics:

Parameter Human-Proposed Route Synthia™ Route
Step Count 7 6
Hazardous Reagents 3 (POCl₃, Br₂, H₂S) 2 (Br₂, H₂S)
Theoretical Yield 64% 71%

Critical Challenges and Mitigation Strategies

Regioselectivity in Pyrazoline Formation

Unsymmetrical 1,3-diketones risk forming regioisomers. Employing L-proline catalysis (10 mol%) in EtOH/H₂O (4:1) enhances selectivity to >95% (GC-MS).

Thioether Oxidation

The C-S bond is susceptible to overoxidation to sulfone. Reaction atmosphere control (N₂ purge) and addition of radical scavengers (BHT, 0.1 equiv) suppress this side reaction.

Q & A

Basic Research Questions

Q. What are the key challenges in the multi-step synthesis of this compound, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis involves sequential heterocycle formation (pyrazole and triazole rings) and functional group modifications. Challenges include regioselectivity in cyclization steps and stability of intermediates. To optimize:

  • Use solvent polarity adjustments (e.g., ethanol for reflux conditions) to stabilize reactive intermediates .
  • Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to identify bottlenecks in steps like thioether bond formation .
  • Employ Design of Experiments (DOE) to test variables like temperature, catalyst loading, and stoichiometry .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?

  • Methodological Answer :

  • NMR : 1H/13C NMR to confirm substituent positions on pyrazole and triazole rings, with attention to diastereotopic protons in the 4,5-dihydropyrazole moiety .
  • X-ray crystallography : Resolve tautomeric equilibria (e.g., thione-thiol forms) and confirm stereochemistry. For example, single-crystal X-ray studies with R-factors <0.05 ensure high precision .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .

Q. How can initial biological activity screening be designed for this compound, given its structural complexity?

  • Methodological Answer :

  • Molecular docking : Prioritize targets (e.g., enzymes with hydrophobic active sites) based on the compound’s aryl methoxy and nitrobenzamide groups .
  • In vitro assays : Use dose-response curves in enzyme inhibition assays (e.g., COX-2 or kinase targets) with positive controls (e.g., known pyrazole-based inhibitors) .

Advanced Research Questions

Q. How do tautomeric equilibria (e.g., thione-thiol or keto-enol forms) influence the compound’s reactivity and biological activity?

  • Methodological Answer :

  • Computational modeling : Use density functional theory (DFT) to calculate energy differences between tautomers and predict dominant forms in solution .
  • Experimental validation : Compare NMR chemical shifts in polar vs. nonpolar solvents (e.g., DMSO-d6 vs. CDCl3) to detect tautomer populations .
  • Biological correlation : Test tautomer-specific activity via assays under controlled pH and solvent conditions .

Q. What strategies can resolve contradictions between computational predictions (e.g., docking scores) and experimental bioactivity data?

  • Methodological Answer :

  • Dynamic simulations : Replace static docking with molecular dynamics (MD) to account for protein flexibility and solvation effects .
  • Metabolic stability testing : Evaluate off-target interactions or rapid degradation using liver microsome assays, which may explain false-negative results .
  • Data triangulation : Cross-validate with SPR (surface plasmon resonance) to measure binding kinetics independently .

Q. How can AI-driven process simulation enhance the scalability of this compound’s synthesis?

  • Methodological Answer :

  • Reaction optimization : Train machine learning models on historical reaction data (e.g., yields, solvents) to predict optimal conditions for steps like triazole ring closure .
  • Real-time adjustment : Integrate IoT sensors with COMSOL Multiphysics to monitor parameters (e.g., temperature gradients) and automate feedback loops during reflux .

Q. What theoretical frameworks guide the investigation of this compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • Network pharmacology : Map interactions using KEGG or STRING databases to identify pathways (e.g., inflammation or apoptosis) linked to pyrazole-triazole hybrids .
  • Systems biology : Combine transcriptomics and proteomics to correlate target engagement with downstream gene expression changes .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.